

# Assessing the Selectivity of Abd110 for ATR Kinase: A Comparative Guide

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## Compound of Interest

Compound Name: *Abd110*  
Cat. No.: *B12379177*

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This guide provides a detailed comparison of the selectivity of **Abd110**, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase, against other protein kinases. Due to the limited public availability of a comprehensive kinase panel screening for **Abd110**, this guide presents the known selectivity of **Abd110** alongside the broader selectivity profile of its parent ATR inhibitor, VE-821. This approach allows for an objective assessment of the warhead's intrinsic selectivity while highlighting the specific targeting action of the **Abd110** degrader.

## Executive Summary

**Abd110** is a novel PROTAC that leverages the E3 ubiquitin ligase cereblon to induce the targeted degradation of ATR kinase.[1] Published data consistently demonstrates that **Abd110** selectively degrades ATR without significantly affecting the closely related kinases ATM and DNA-PKcs.[1] This selectivity is crucial for therapeutic applications, as off-target effects on these critical DNA damage response kinases could lead to unintended cellular consequences. The parent inhibitor of **Abd110**, VE-821, also exhibits high selectivity for ATR over other kinases, providing a strong foundation for the targeted action of **Abd110**.

## Data Presentation: Kinase Selectivity Profile

The following tables summarize the available quantitative data on the selectivity of **Abd110** and its parent inhibitor, VE-821.

Table 1: Known Selectivity of **Abd110**

Target Kinase	Method	Endpoint	Result	Reference
ATR	Western Blot	Protein Degradation	Selectively decreases ATR and phospho-ATR levels	[1]
ATM	Western Blot	Protein Levels	No significant effect on ATM levels	[1]
DNA-PKcs	Western Blot	Protein Levels	No significant effect on DNA-PKcs levels	[1]

Note: Quantitative DC50 values for **Abd110** against a broad kinase panel are not currently publicly available.

Table 2: Kinase Selectivity Profile of VE-821 (**Abd110** Parent Inhibitor)

Target Kinase	IC50 / Ki	Fold Selectivity vs. ATR (Ki)	Reference
ATR	Ki = 13 nM	-	[2][3]
ATM	Ki = 16 $\mu$ M	>1230x	[2]
DNA-PK	Ki = 2.2 $\mu$ M	>169x	[2]
mTOR	Ki > 1 $\mu$ M	>76x	[2][3]
PI3Ky	Ki = 3.9 $\mu$ M	>300x	[2]

## Experimental Protocols

The following are detailed methodologies representative of the key experiments used to assess the selectivity of **Abd110** and VE-821.

### Kinase Inhibition Assay (for VE-821)

This protocol outlines a typical radiometric assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) or the inhibitor constant (K<sub>i</sub>) of a compound against a panel of kinases.

Objective: To quantify the potency and selectivity of an inhibitor against a range of protein kinases.

Materials:

- Recombinant protein kinases
- Specific peptide substrates for each kinase
- [ $\gamma$ -<sup>33</sup>P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (VE-821) serially diluted in DMSO
- 96-well filter plates
- Scintillation counter

Procedure:

- Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific recombinant kinase, and its corresponding peptide substrate.
- Compound Addition: Add serial dilutions of VE-821 (or DMSO as a vehicle control) to the wells.
- Initiation of Reaction: Start the kinase reaction by adding [ $\gamma$ -<sup>33</sup>P]ATP.

- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Washing: Transfer the reaction mixture to a filter plate and wash several times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- Detection: Dry the filter plate and measure the amount of incorporated radiolabel in each well using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Ki values can be derived from IC50 values using the Cheng-Prusoff equation.

## Western Blotting for Protein Degradation (for Abd110)

This protocol describes the use of Western blotting to assess the degradation of a target protein following treatment with a PROTAC.

Objective: To determine the extent and selectivity of target protein degradation induced by a PROTAC.

Materials:

- Cell line of interest (e.g., a cancer cell line)
- **Abd110**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies specific for ATR, ATM, DNA-PKcs, and a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

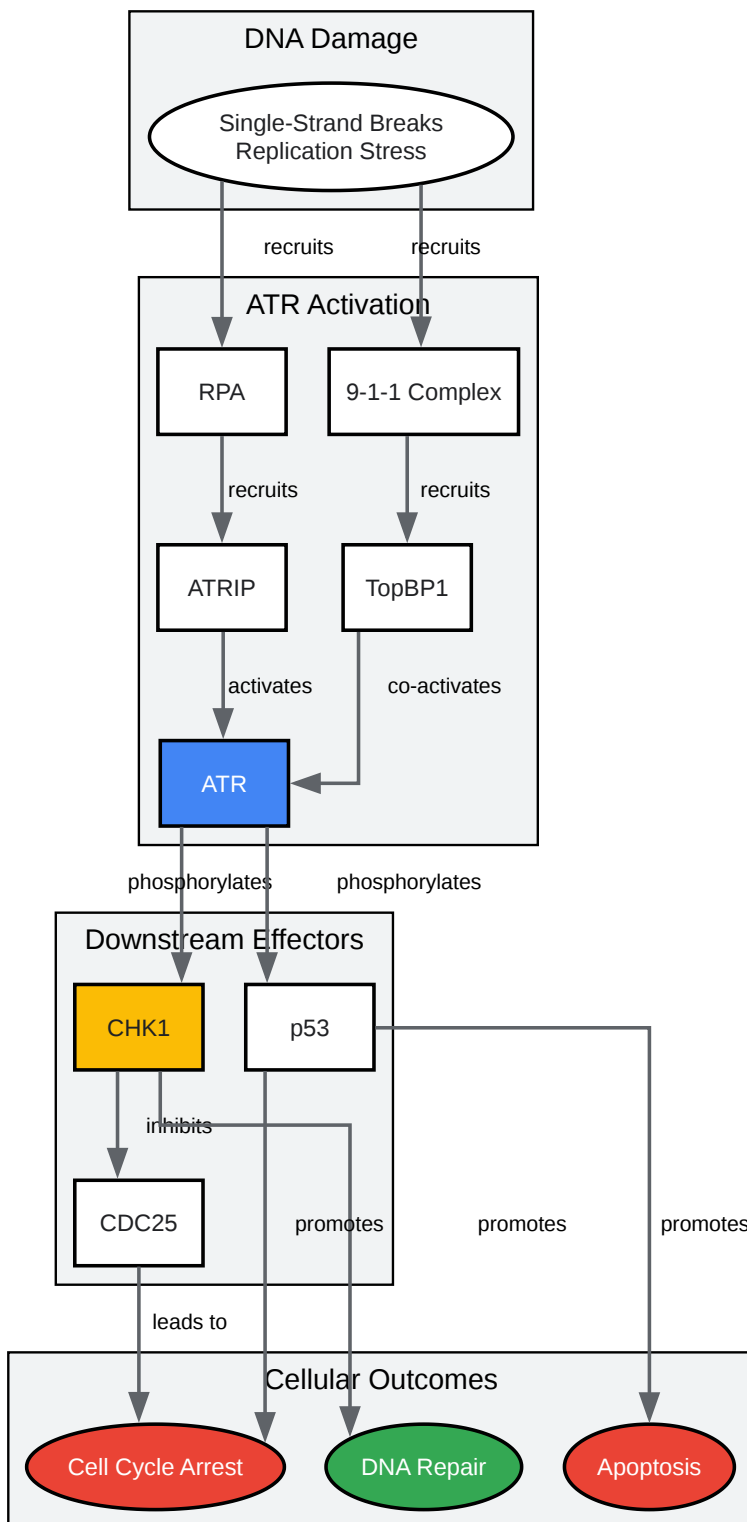
- Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of **Abd110** or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
- SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (ATR, ATM, DNA-PKcs) and a loading control overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

- Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the percentage of protein degradation compared to the vehicle-treated control.

## **Mandatory Visualizations**

### **ATR Signaling Pathway**

ATR Signaling Pathway in Response to DNA Damage

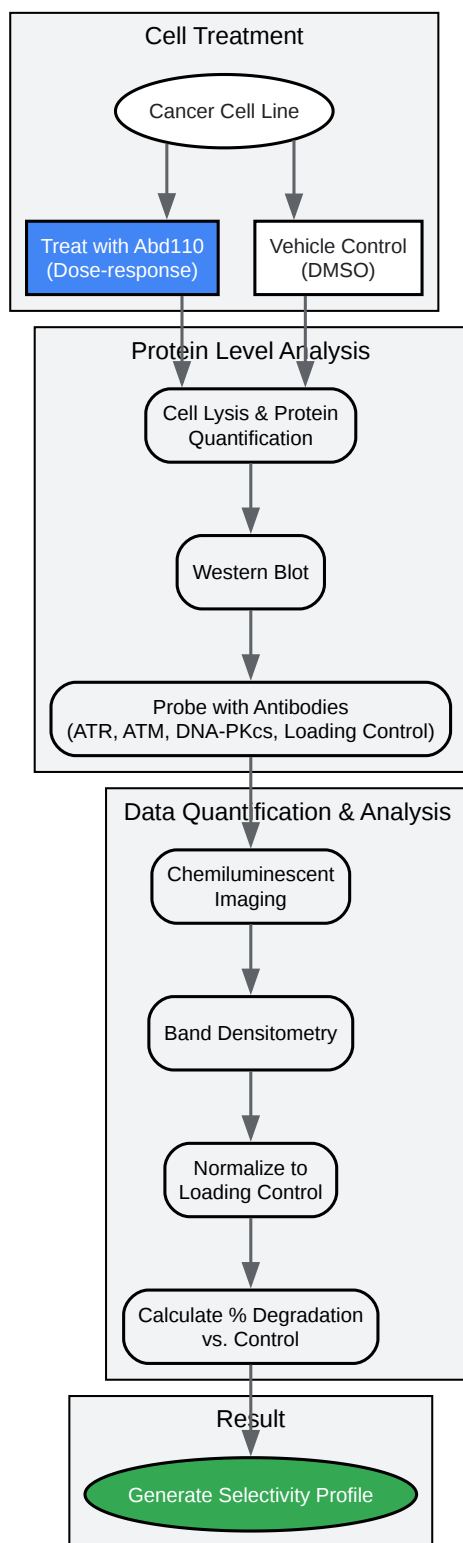


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Caption: ATR signaling pathway activated by DNA damage.

# Experimental Workflow for Assessing Abd110 Selectivity

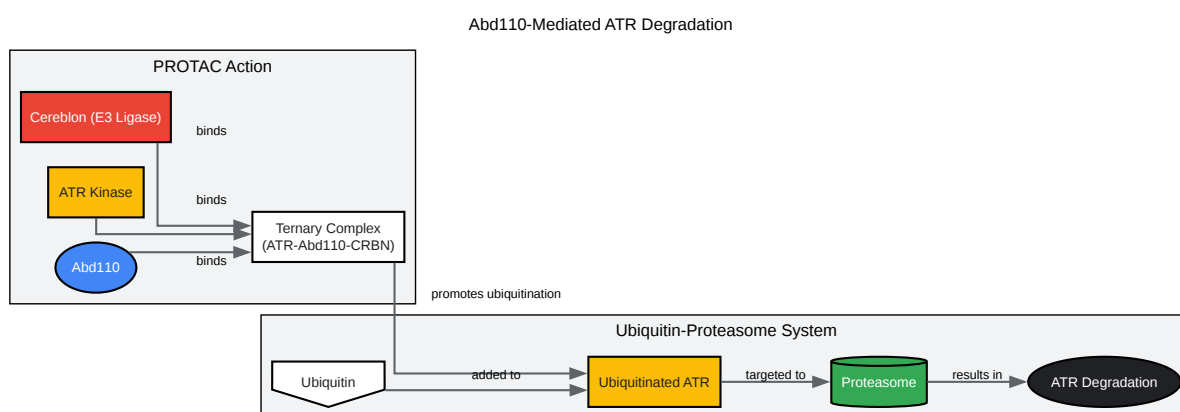
Workflow for Assessing Abd110 Selectivity



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Caption: Experimental workflow for determining **Abd110** selectivity.

## Mechanism of Action of Abd110



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Caption: Mechanism of **Abd110** as an ATR protein degrader.

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## References

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